Isonicotinohydroxamic acid
Overview
Description
Synthesis Analysis
The synthesis of isonicotinohydroxamic acid involves several steps, including the reaction of isonicotinic acid with hydroxylamine. A related process involves the synthesis of dimeric N-isopropylhydroxamic acids from acid chlorides and N-isopropylhydroxylamine, demonstrating the versatility of hydroxamic acid synthesis (Smith & Raymond, 1980).
Molecular Structure Analysis
The molecular structure of isonicotinohydroxamic acid exhibits unique features, such as strong intermolecular hydrogen bonds. These bonds play a crucial role in the stability and functionality of the compound. The crystal and molecular structure analysis of related hydroxamic acids reveals that these compounds can adopt a trans conformation, highlighting the importance of molecular orientation in their chemical behavior (Smith & Raymond, 1980).
Chemical Reactions and Properties
Isonicotinohydroxamic acid participates in complex formation with metals, as evidenced by studies on copper complexes of nicotinohydroxamic and isonicotinohydroxamic acids. These complexes demonstrate potential binding modes and interactions, which are crucial for understanding the chemical reactions and properties of isonicotinohydroxamic acid (Aliyu, Egwaikhide, & Gimba, 2010).
Physical Properties Analysis
The physical properties of isonicotinohydroxamic acid, such as solubility, melting point, and boiling point, are influenced by its molecular structure. While specific studies on isonicotinohydroxamic acid's physical properties are scarce, the analysis of similar compounds provides insights into how molecular interactions and structural features affect these properties.
Chemical Properties Analysis
The chemical properties of isonicotinohydroxamic acid, including acidity, basicity, and reactivity towards other compounds, are significant for its applications in scientific research. The hydroxamic acid group, in particular, plays a pivotal role in its ability to chelate metal ions, making it valuable in studies related to metal coordination chemistry (Codd, 2008).
Scientific Research Applications
Copper Complex Synthesis
- Study : Synthesis of copper complexes using nicotinohydroxamic and isonicotinohydroxamic acids.
- Findings : The study investigated the synthesis, characterization, and magnetic properties of these complexes. It was found that the complexes exhibit tetragonally distorted octahedral geometry and show no microbial activity against tested organisms.
- Reference : Aliyu, Egwaikhide, & Gimba (2010).
Iron(III) Complex Formation
- Study : Investigation of complex formation between Iron(III) and INHA.
- Findings : The study revealed the formation of 1:3 complexes in aqueous solutions and suggested N-bonding mode for the Fe(III) hydroxamate complex. The complex showed biological activity against various microorganisms.
- Reference : Nwabueze (2010).
Co-crystal Research
- Study : Co-crystallization of isonicotinamide with various carboxylic acids.
- Findings : This research demonstrated diverse co-crystal structures, highlighting the versatility of isonicotinamide in co-crystal space. The study emphasized its role in the formation of supramolecular structures.
- Reference : Lemmerer & Fernandes (2012).
Nickel(II) Quantification
- Study : Spectrophotometric determination of Nickel(II) using INHA.
- Findings : The study developed a method for quantifying trace levels of Nickel(II) in various samples. It highlighted the reaction conditions and the accuracy of this method.
- Reference : Muthuselvi (2014).
Fluorescence Studies
- Study : Investigation of the fluorescence properties of silver(I) dimer with isonicotinic acid.
- Findings : The study explored the synthesis, crystal structure, and fluorescence properties of a new coordination complex, indicating potential applications in fluorescence probing.
- Reference : Yuan & Liu (2005).
Future Directions
Hydroxamic acids, including Isonicotinohydroxamic acid, have potential applications in medicinal chemistry due to their ability to chelate metal ions . They have been used in the development of various compounds able to inhibit different metalloenzymes . Future research may uncover more uses for these types of compounds.
properties
IUPAC Name |
N-hydroxypyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(8-10)5-1-3-7-4-2-5/h1-4,10H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNTVAYNXKPCFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196095 | |
Record name | Isonicotinohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isonicotinohydroxamic acid | |
CAS RN |
4427-22-9 | |
Record name | Isonicotinohydroxamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4427-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isonicotinohydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isonicotinohydroxamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isonicotinohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISONICOTINOHYDROXAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0UQ8FE3Y1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.